molecular formula C12H17NO2 B8495695 2-Isopropyl-6-methylisonicotinic acid ethyl ester

2-Isopropyl-6-methylisonicotinic acid ethyl ester

Cat. No.: B8495695
M. Wt: 207.27 g/mol
InChI Key: SXQYBNNOOMIHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-6-methylisonicotinic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is derived from isonicotinic acid, which is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methylisonicotinic acid ethyl ester typically involves the esterification of 2-Isopropyl-6-methyl-isonicotinic acid with ethanol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:

2-Isopropyl-6-methyl-isonicotinic acid+EthanolH2SO42-Isopropyl-6-methyl-isonicotinic acid ethyl ester+Water\text{2-Isopropyl-6-methyl-isonicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Isopropyl-6-methyl-isonicotinic acid+EthanolH2​SO4​​2-Isopropyl-6-methyl-isonicotinic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methylisonicotinic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-Isopropyl-6-methyl-isonicotinic acid and ethanol.

    Reduction: 2-Isopropyl-6-methyl-isonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-6-methylisonicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methylisonicotinic acid ethyl ester largely depends on its interactions with biological molecules. It is believed to exert its effects by interacting with specific enzymes or receptors in the body, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Isonicotinic acid ethyl ester
  • 2-Isopropyl-isonicotinic acid ethyl ester
  • 6-Methyl-isonicotinic acid ethyl ester

Uniqueness

2-Isopropyl-6-methylisonicotinic acid ethyl ester is unique due to the presence of both isopropyl and methyl groups on the isonicotinic acid moiety. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar esters.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-methyl-6-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-12(14)10-6-9(4)13-11(7-10)8(2)3/h6-8H,5H2,1-4H3

InChI Key

SXQYBNNOOMIHHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.